6-Bromo-imidazo[1,2-a]pyrimidine HCl
Description
6-Bromo-imidazo[1,2-a]pyrimidine HCl (CAS: 865156-68-9) is a heterocyclic compound characterized by a fused imidazo-pyrimidine core substituted with a bromine atom at the 6-position and a nitro-phenyl group at the 2-position (C₁₂H₇BrN₄O₂; MW: 319.11 g/mol) . Its structure (InChI: 1S/C12H7BrN4O2/c13-9-5-14-12-15-11(7-16(12)6-9)8-1-3-10(4-2-8)17(18)19/h1-7H) confers unique electronic properties due to the electron-withdrawing effects of bromine and the nitro group.
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3.ClH/c7-5-3-9-6-8-1-2-10(6)4-5;/h1-4H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZFQTLIKYHJNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=NC2=N1)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Mechanism
The imidazo[1,2-a]pyrimidine scaffold is typically constructed via cyclocondensation between 2-aminopyrimidine and α-halo carbonyl compounds. Introducing bromine at the 6-position requires either pre-brominated starting materials or post-synthesis functionalization. For example:
Optimization of Reaction Conditions
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Solvent Systems : Ethanol, methanol, or water enhance solubility and reaction rates. Ethanol/water mixtures (4:1 v/v) are preferred for balancing polarity and cost.
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Temperature : Reactions proceed efficiently at 50–55°C, avoiding side products from excessive heat.
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Yield : 72–87% when using 40% chloroacetaldehyde aqueous solutions.
Table 1: Cyclocondensation Method Variations
| Starting Material | Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Amino-5-bromopyrimidine | Ethanol/H2O | NaHCO3 | 8 | 87 |
| 2-Aminopyrimidine + BrCH2COCl | Acetone | Et3N | 6 | 72 |
Post-Cyclization Electrophilic Bromination
Bromination Strategies
Electrophilic bromination using N-bromosuccinimide (NBS) or Br2 introduces bromine at the 6-position of pre-formed imidazo[1,2-a]pyrimidine:
Regioselectivity Challenges
Table 2: Bromination Efficiency Comparison
| Brominating Agent | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| NBS | DMF | None | 0 | 68 |
| Br2 | CH2Cl2 | FeCl3 | 25 | 55 |
Palladium-Catalyzed Cross-Coupling Reactions
Miyaura–Suzuki Coupling
Hydrochloride Salt Formation
Acidification Protocol
The free base is treated with HCl gas in ethyl acetate, followed by precipitation and recrystallization:
Comparative Analysis of Methods
Advantages and Limitations
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Cyclocondensation : High yields but limited by brominated precursor availability.
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Electrophilic Bromination : Flexible but requires precise control to avoid over-bromination.
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Cross-Coupling : Enables modular synthesis but involves costly catalysts.
Table 3: Method Efficacy Overview
| Method | Cost | Scalability | Yield Range (%) |
|---|---|---|---|
| Cyclocondensation | Low | High | 72–87 |
| Electrophilic Bromination | Medium | Moderate | 55–68 |
| Palladium-Catalyzed | High | Low | 75–82 |
Chemical Reactions Analysis
6-Bromo-imidazo[1,2-a]pyrimidine HCl undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, leading to the formation of substituted imidazo[1,2-a]pyrimidines.
Oxidation and Reduction: These reactions are less common but can be achieved under specific conditions using oxidizing or reducing agents.
Cyclization Reactions: These are crucial for forming the imidazo[1,2-a]pyrimidine core structure.
Major products from these reactions include various substituted derivatives that can be further utilized in medicinal chemistry.
Scientific Research Applications
Chemical Synthesis
6-Bromo-imidazo[1,2-a]pyrimidine HCl serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various modifications that are essential in developing new compounds with desired properties. For instance, it has been utilized in the preparation of derivatives that exhibit specific biological activities, including anti-inflammatory and antimicrobial properties.
Table 1: Synthesis Applications
Biological Research
In biological studies, this compound has shown potential in enzyme inhibition and protein interaction research. It is particularly relevant in the study of GABA receptor interactions and as a scaffold for developing benzodiazepine-like compounds.
Case Study: Enzyme Inhibition
A study demonstrated that derivatives of imidazo[1,2-a]pyrimidines could effectively inhibit specific enzymes involved in cancer progression. Compounds synthesized from 6-Bromo-imidazo[1,2-a]pyrimidine showed promising results against Aurora-A kinase and KSP, indicating potential applications in cancer therapy .
Medicinal Chemistry
The compound has garnered attention for its medicinal properties, particularly as a potential drug candidate for treating infectious diseases such as tuberculosis. Its mechanism involves inhibiting key enzymes that facilitate pathogen survival.
Table 2: Medicinal Applications
| Disease Target | Mechanism of Action | References |
|---|---|---|
| Tuberculosis | Inhibition of bacterial enzymes | |
| Cancer | Dual-function enzyme inhibitors | |
| Inflammation | Modulation of immune response |
Industrial Applications
In industrial settings, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its role as an intermediate allows for the development of various active ingredients used in these sectors.
Mechanism of Action
The mechanism of action of 6-Bromo-imidazo[1,2-a]pyrimidine HCl involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Imidazo[1,2-a]pyrimidine derivatives exhibit diverse applications depending on substituents. Key analogues include:
Corrosion Inhibition :
- DPIP and OPIP exhibit inhibition efficiencies of ~90–92% at 0.1 mmol/L in 1 M HCl, attributed to their planar aromatic structures and electron-rich nitrogen/π-systems that facilitate adsorption on mild steel surfaces . OPIP’s octyl chain enhances hydrophobicity, improving surface coverage compared to DPIP .
- 6-Bromo-imidazo[1,2-a]pyrimidine HCl’s nitro group may strengthen adsorption via resonance stabilization, though direct corrosion data are lacking. Its bromine atom could act as an additional adsorption site for metal surfaces .
Synthetic Utility :
- Brominated derivatives (e.g., 6-Bromo-imidazo[1,2-a]pyridine, CAS: 6188-23-4) serve as precursors in Suzuki-Miyaura cross-couplings, enabling aryl-aryl bond formation for drug discovery .
- The nitro group in this compound may facilitate reduction to amines, a common step in pharmaceutical synthesis .
Biological Activity :
Adsorption and Thermodynamic Behavior
Imidazo derivatives adsorb on metal surfaces via chemisorption (ΔG° < −40 kJ/mol), forming coordinate bonds between lone pairs (N, O) or π-electrons and Fe orbitals . Key comparisons:
| Parameter | DPIP/OPIP | Thiourea Derivatives | This compound (Inferred) |
|---|---|---|---|
| ΔG°ads (kJ/mol) | −42 to −45 | −35 to −38 | Likely <−40 (strong chemisorption) |
| Adsorption Isotherm | Langmuir (R² = 0.999) | Temkin/Freundlich | Langmuir expected |
| Inhibition Efficiency | 90–92% at 0.1 mmol/L | 70–85% at higher concentrations | Potentially comparable to DPIP/OPIP |
- Thermodynamics :
Electronic and Reactivity Profiles
Density functional theory (DFT) studies reveal that corrosion inhibitors with higher HOMO energy (e.g., DPIP: −5.2 eV) donate electrons more effectively to metal surfaces . The bromine and nitro groups in this compound may lower HOMO energy slightly, but their electron-withdrawing effects could enhance localized reactivity at nitrogen sites.
Biological Activity
6-Bromo-imidazo[1,2-a]pyrimidine hydrochloride (HCl) is a prominent member of the imidazo[1,2-a]pyrimidine class of compounds, which are recognized for their diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential roles in drug development, particularly in the treatment of infectious diseases and cancer.
The biological activity of 6-Bromo-imidazo[1,2-a]pyrimidine HCl primarily involves its interaction with various enzymes and receptors. The compound can inhibit enzyme activity by binding to the active sites, thereby obstructing substrate access. This mechanism is crucial for its potential therapeutic effects against several diseases.
Enzyme Inhibition Studies
Research has indicated that derivatives of imidazo[1,2-a]pyrimidine exhibit significant enzyme inhibition properties. For instance, studies have demonstrated that certain derivatives can inhibit Aurora-A kinase and KSP (Kinesin Spindle Protein), which are vital in cancer cell proliferation. In vitro assays revealed moderate to high inhibitory activities against these enzymes, suggesting a promising avenue for anticancer drug development .
Case Studies and Research Findings
- Anti-inflammatory Activity : A study by Zhou et al. reported that imidazo[1,2-a]pyrimidine derivatives exhibited anti-inflammatory properties by affecting leukocyte functions in vitro. The research indicated that these compounds could modulate inflammatory responses induced by zymosan in mouse models .
- Anticancer Potential : Research conducted by Uslu Kobak et al. highlighted the synthesis and evaluation of various imidazo[1,2-a]pyrimidines as dual-function inhibitors targeting Aurora-A kinase and KSP. Some compounds demonstrated significant cytotoxicity against cancer cell lines such as HCT116 and HepG2, with IC50 values in the micromolar range .
- Antimicrobial Activity : The compound's derivatives have shown promise against multidrug-resistant tuberculosis (MDR-TB). Various studies have synthesized compounds that maintain anti-TB activity while exhibiting reduced lipophilicity, enhancing their metabolic stability .
Comparative Analysis with Similar Compounds
The unique bromine substitution in this compound differentiates it from other imidazo derivatives, conferring distinct chemical properties and biological activities. Below is a comparison table highlighting some key differences:
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| This compound | Bromine substitution enhances reactivity | Enzyme inhibition, anti-inflammatory |
| Imidazo[1,2-a]pyridine | Lacks bromine; different reactivity | Limited anticancer activity |
| Imidazo[1,2-a]pyrimidine | No bromine; varied biological effects | Moderate enzyme inhibition |
Q & A
Q. What are the common synthetic strategies for preparing 6-Bromo-imidazo[1,2-a]pyrimidine HCl?
The synthesis typically involves cyclocondensation reactions. A widely used method employs 2-aminopyrimidine derivatives and α-bromo carbonyl compounds. For example, refluxing 5-bromo-2,3-diaminopyridine with ethyl bromopyruvate in ethanol using NaHCO₃ as a base yields 6-bromo-imidazo[1,2-a]pyrimidine derivatives in ~65% yield . Alternative approaches include reacting 2-aminoimidazoles with 1,3-difunctional aliphatic reagents (e.g., diketones or esters) under acidic or basic conditions to construct the fused ring system .
Q. How is the structural integrity of this compound validated experimentally?
Characterization relies on a combination of spectral and crystallographic methods:
- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and isotopic patterns.
- NMR Spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) resolves substitution patterns and electronic environments. For example, the bromine atom induces distinct deshielding effects on adjacent protons .
- X-ray crystallography provides absolute configuration and intermolecular interactions, as demonstrated in studies of related imidazo[1,2-a]pyrimidine derivatives .
Q. What are the primary reactivity patterns of this compound in nucleophilic substitution reactions?
The bromine atom at position 6 is highly susceptible to nucleophilic displacement. For instance:
- Amination : Reaction with primary/secondary amines in polar aprotic solvents (e.g., DMF) at 80–100°C yields 6-amino derivatives.
- Cross-coupling : Pd-catalyzed reactions (e.g., Suzuki-Miyaura) with arylboronic acids proceed efficiently in THF/H₂O using Pd(PPh₃)₄ as a catalyst .
- Halogen Exchange : Treatment with CuI or KI in DMSO facilitates iodine substitution for bromine .
Advanced Research Questions
Q. How can microwave-assisted synthesis optimize the functionalization of this compound?
Microwave irradiation significantly accelerates reactions and improves yields. For example:
- C–H Arylation : Direct coupling with aryl halides using Pd(OAc)₂/XPhos in DMF at 120°C (30 min, microwave) introduces aryl groups at position 2 .
- Heterocycle Fusion : Cyclization with hydrazines or thioureas under microwave conditions generates fused triazole or thiadiazole rings, enhancing pharmacological potential .
Q. What strategies resolve contradictions in bioactivity data for derivatives of this compound?
Discrepancies often arise from variations in substituent positioning or assay conditions. Methodological solutions include:
- Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., replacing bromine with electron-withdrawing groups) clarifies pharmacophore contributions .
- Computational Modeling : DFT calculations and molecular docking predict binding affinities to targets like cyclin-dependent kinases (CDKs) or microbial enzymes, guiding experimental prioritization .
- Standardized Assays : Replicating studies under controlled conditions (e.g., fixed pH, temperature) minimizes variability in antimicrobial or anti-inflammatory evaluations .
Q. How can this compound be tailored for fluorescent probe development?
Functionalization at position 2 or 3 with fluorophores enables bioimaging applications. A reported approach involves:
- Click Chemistry : Azide-alkyne cycloaddition introduces BODIPY or nitrobenzoxadiazole (NBD) tags for tracking receptor interactions .
- Post-Synthetic Modification : Coupling with dansyl chloride or pyrene derivatives via amide bonds creates probes for microglial cell visualization .
Q. What computational tools are essential for predicting the physicochemical properties of this compound derivatives?
- LogP Calculations : Software like ACD/Labs or ChemAxon predicts lipophilicity, critical for blood-brain barrier penetration in neuroactive compounds .
- pKa Estimation : Tools such as MarvinSketch determine ionization states, guiding solubility optimization for in vivo studies .
- Molecular Dynamics (MD) Simulations : Assess stability in biological membranes or protein binding pockets, as applied to antiviral imidazo[1,2-a]pyrimidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
